molecular formula C22H22N4O3 B2872919 2-([1,1'-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide CAS No. 1396855-86-9

2-([1,1'-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide

Cat. No.: B2872919
CAS No.: 1396855-86-9
M. Wt: 390.443
InChI Key: IBGYRXXQVAQPEB-UHFFFAOYSA-N
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Description

2-([1,1'-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antimicrobial Activity

2-([1,1'-biphenyl]-4-yloxy)-N-(6-morpholinopyrimidin-4-yl)acetamide derivatives exhibit significant antifungal and antimicrobial activities. Studies have demonstrated their efficacy against various Candida species, Aspergillus species, and other fungi, including molds and dermatophytes, showing promise for the development of broad-spectrum antifungal agents. These compounds' antifungal activity has been further optimized to improve plasmatic stability, highlighting their potential in treating fungal infections effectively (Bardiot et al., 2015). Additionally, derivatives synthesized through specific processes have shown potent antimicrobial properties against a range of microbial species, suggesting their potential as broad-spectrum antimicrobial agents. The structural modifications in these derivatives aim to enhance their activity and reduce cytotoxicity, making them suitable for further biological screening and application trials (Gul et al., 2017).

Radioligand Imaging Applications

Certain derivatives within this chemical class have been explored for their potential in radioligand imaging, particularly in positron emission tomography (PET). These derivatives exhibit selective ligand properties for specific proteins, such as the translocator protein (18 kDa), demonstrating their utility in in vivo imaging and potential applications in diagnosing and researching neurological conditions. The development of these compounds for PET imaging involves sophisticated synthetic routes, resulting in high selectivity and favorable pharmacokinetic profiles, enabling their use in clinical and research settings to visualize and quantify biological processes in real time (Dollé et al., 2008).

Analgesic and Anti-inflammatory Properties

Research into this compound derivatives has also identified compounds with potential analgesic and anti-inflammatory effects. Through various synthetic approaches, novel compounds have been developed that exhibit significant analgesic activity without the associated ulcerogenic effects common in many pain relief medications. These findings suggest the possibility of developing new therapeutic agents that offer pain relief with reduced risk of gastrointestinal side effects, addressing a critical need in pain management (Chaudhary et al., 2012).

Properties

IUPAC Name

N-(6-morpholin-4-ylpyrimidin-4-yl)-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-22(25-20-14-21(24-16-23-20)26-10-12-28-13-11-26)15-29-19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9,14,16H,10-13,15H2,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGYRXXQVAQPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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